2-[(piperazin-1-yl)methyl]-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-12(15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSBRUMFDTCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Pharmacological and Biological Investigations of 2 Piperazin 1 Yl Methyl 1h Indole and Its Derivatives
Ligand-Receptor Interaction Studies
Serotonin (B10506) Receptor (5-HT) Affinity and Functional Activity (e.g., 5-HT1A, 5-HT6 Receptor Agonism/Antagonism)
Derivatives of the 2-[(piperazin-1-yl)methyl]-1H-indole scaffold have shown notable affinity and functional activity at serotonin receptors, which are key targets for treating various neuropsychiatric disorders.
Research into 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives identified their potential as 5-HT6 receptor ligands. A key structural finding was that maintaining two basic piperazinyl nitrogens is advantageous for 5-HT6 receptor binding affinity compared to derivatives with an amidic nitrogen. derpharmachemica.com Within this series, compounds 5d and 5j demonstrated the most significant inhibition, with values of 40.8% and 54.1%, respectively. derpharmachemica.com
In the search for multi-target antipsychotics, compounds with an indazole and piperazine (B1678402) scaffold were evaluated for their activity on D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov Functional assays confirmed that specific derivatives act as antagonists at these receptors. nih.gov For instance, trisubstituted piperazine derivatives have been shown to possess higher affinity for 5-HT₂ₐ receptors while maintaining or slightly improving affinity for 5-HT₁ₐ receptors compared to their disubstituted counterparts. nih.gov Some of these compounds behave as partial agonists at postsynaptic 5-HT₁ₐ receptors. nih.gov
Further studies on 1,2,4-substituted piperazine derivatives revealed their functional effects on serotonin release. The derivative MM5 was identified as a 5-HT₁ₐ agonist, while MC1 displayed moderate agonist activity at both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov
| Compound | Target | Activity/Affinity | Finding | Source |
|---|---|---|---|---|
| 5j | 5-HT6 | 54.1% Inhibition | Highest inhibition in its series. | derpharmachemica.com |
| 5d | 5-HT6 | 40.8% Inhibition | High inhibition in its series. | derpharmachemica.com |
| MM5 | 5-HT1A | Agonist | Exhibits a profile of a 5-HT1A agonist. | nih.gov |
| MC1 | 5-HT1A/5-HT2A | Moderate Agonist | Acts on both 5-HT1A and 5-HT2A receptors. | nih.gov |
Dopamine (B1211576) Receptor (D) Binding Profiles and Modulation (e.g., D2, D3 Receptor Agonism/Antagonism)
The modulation of dopamine receptors is a critical mechanism for antipsychotic drugs. Derivatives of the indole-piperazine structure have been designed and evaluated for their ability to bind to and modulate these receptors.
A series of compounds featuring an indazole and piperazine scaffold were found to be multi-target ligands with antagonistic activity at dopamine D₂ receptors, in addition to serotonin receptors. nih.govresearchgate.net The substitution pattern on the aryl portion of the piperazine moiety was shown to significantly influence the binding affinity for the D₂ receptor. nih.gov Specifically, compounds 1 , 10 , and 11 from this series demonstrated antagonistic effects in functional assays. nih.govresearchgate.net
In a different approach, indole-piperazine-pyrimidine derivatives were developed to simultaneously target adenosine (B11128) A₂ₐ and dopamine D₂ receptors, which is a promising strategy for Parkinson's disease treatment. nih.gov The inclusion of a carbonyl group in the linker between the indole (B1671886) and piperazine rings was found to be important for enhancing binding affinity at the A₂ₐ receptor. nih.gov Furthermore, studies on D₄-selective ligands have provided insights into the structural requirements for D₂ receptor binding. For example, mutating three amino acids in the D₂ receptor to their D₄ counterparts led to a significant increase in binding affinity for certain D₄-selective ligands, such as L-750,667 , a compound with a piperazinyl-methyl-pyrrolo[2,3-b]pyridine structure. clinpgx.org
| Compound | Target | Activity | Key Finding | Source |
|---|---|---|---|---|
| Compound 1 | D2 | Antagonist | Inhibited dopamine response by 48.5 ± 4.9%. | nih.gov |
| Compound 10 | D2 | Antagonist | Inhibited dopamine response by 50.8 ± 5.4%. | nih.gov |
| Compound 11 | D2 | Antagonist | Inhibited dopamine response by 21.3 ± 4.3%. | nih.gov |
| L-750,667 | D2 (mutant) | Increased Affinity/Antagonist | Showed a 293-fold increase in affinity for the mutant D2 receptor. | clinpgx.org |
Histamine (B1213489) Receptor (H) Antagonism (e.g., H3, H4 Receptors)
Histamine receptors, particularly the H₃ and H₄ subtypes, are involved in inflammatory processes and neurological functions. Piperazine-containing compounds have been investigated as antagonists for these receptors.
A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and identified as antagonists of H₃ and H₄ receptors. nih.govresearchgate.net Within this LINS01 series, the N-allyl-substituted compound LINS01004 displayed the highest affinity for the H₃ receptor with a pKi of 6.40, while the chlorinated derivative LINS01007 showed moderate affinity for the H₄ receptor with a pKi of 6.06. nih.govresearchgate.net Functional assays confirmed these compounds act as antagonists. nih.gov
The piperazine moiety is a common feature in ligands targeting histamine receptors. Studies have explored dual-target ligands, such as those with combined H₃ and sigma-1 receptor antagonism. acs.orgacs.org For example, a piperazine derivative, compound 16 , was found to be highly active at sigma receptors while lacking affinity for the H₃ receptor. acs.org Other research has focused on 4-(diphenylmethyl)-1-piperazine derivatives, which have demonstrated potent H₁-receptor antagonist activity. nih.gov
| Compound | Target | Affinity (pKi) | Activity | Source |
|---|---|---|---|---|
| LINS01004 | H3R | 6.40 | Antagonist | nih.govresearchgate.net |
| LINS01007 | H4R | 6.06 | Antagonist | nih.govresearchgate.net |
Sigma Receptor (σ) Subtype Binding Affinity
Sigma receptors are implicated in a variety of cellular functions and are considered targets for neurological and psychiatric conditions. The piperazine scaffold is recognized as a crucial structural element for achieving affinity at sigma receptors. unict.it
Research on chiral (piperazin-2-yl)methanol derivatives revealed their binding affinity for sigma receptors. The p-methoxybenzyl substituted piperazine, compound 3d , emerged as the most potent ligand in its series, with a high affinity for the sigma-1 (σ₁) receptor (Ki = 12.4 nM) and selectivity over other receptors. nih.gov
The development of dual-acting ligands has also been a focus in this area. Piperazine and piperidine (B6355638) derivatives have been investigated as combined histamine H₃ and sigma-1 receptor antagonists. acs.org In one study, six piperazine derivatives exhibited a preference for the σ₁ receptor over the σ₂ subtype. acs.org Another study on dual H₃/σ₁ ligands highlighted a piperazine derivative, compound 16 , which displayed high affinity for both σ₁ (Ki = 7.6 nM) and σ₂ receptors, despite its lack of H₃ receptor activity. acs.org
| Compound | Target | Affinity (Ki) | Key Finding | Source |
|---|---|---|---|---|
| Compound 3d | σ1 | 12.4 nM | Highest σ1 affinity in its series with good selectivity. | nih.gov |
| Compound 16 | σ1 | 7.6 nM | Very active on both sigma receptors. | acs.org |
Enzyme Inhibition Profiling
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. mdpi.comnih.gov
Several classes of piperazine derivatives have been evaluated for their MAO inhibitory potential. N-methyl-piperazine chalcones were identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). mdpi.comCompound 2k from this class was the most potent and selective MAO-B inhibitor, with an IC₅₀ of 0.71 μM and a Ki value of 0.21 μM, acting as a reversible and competitive inhibitor. mdpi.com
In contrast, a series of 1-(2-pyrimidin-2-yl)piperazine derivatives were found to be selective inhibitors of MAO-A. nih.govresearchgate.net Compounds 2j and 2m showed selective MAO-A inhibition with IC₅₀ values of 23.10 μM and 24.14 μM, respectively. nih.govresearchgate.net
Other scaffolds have also yielded potent MAO inhibitors. Pyridazinobenzylpiperidine derivatives demonstrated a preference for inhibiting MAO-B over MAO-A. nih.govCompound S5 was the most potent, with an IC₅₀ of 0.203 μM and a Ki of 0.155 μM for MAO-B. nih.gov Furthermore, an indole-based derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) , was identified as a novel, selective, and competitive inhibitor of human MAO-B, with a Ki of 94.52 nM. researchgate.net
| Compound | Target | Inhibition Value | Inhibition Type | Source |
|---|---|---|---|---|
| Compound 2k | MAO-B | IC₅₀ = 0.71 μM; Ki = 0.21 μM | Reversible, Competitive | mdpi.com |
| Compound 2j | MAO-A | IC₅₀ = 23.10 μM | Selective | nih.govresearchgate.net |
| Compound 2m | MAO-A | IC₅₀ = 24.14 μM | Selective | nih.govresearchgate.net |
| Compound S5 | MAO-B | IC₅₀ = 0.203 μM; Ki = 0.155 μM | Competitive, Reversible | nih.gov |
| Compound 4e | MAO-B | Ki = 94.52 nM | Competitive | researchgate.net |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on structurally related indole and piperazine derivatives suggests the potential of this scaffold.
New series of indole derivatives analogous to the well-known AChE inhibitor drug, donepezil (B133215), have been synthesized and evaluated. nih.gov These derivatives often incorporate a piperazine ring, highlighting the importance of this moiety for activity. nih.gov For instance, certain synthesized indole derivatives have demonstrated potent acetylcholinesterase inhibitory activity, with some compounds showing greater potency than the standard drug donepezil. nih.gov The design of these molecules often involves using the indole moiety as a bioisosteric substitute for the indanone part of donepezil and including an acetamido group as a spacer, which has been reported to be important for AChE inhibitory activity. nih.gov
Furthermore, studies on piperidinone derivatives, which share a nitrogen-containing heterocyclic ring with piperazine, have shown that these compounds can exhibit significant AChE and BuChE inhibitory activities. acgpubs.orgresearchgate.net For example, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were found to be potent AChE inhibitors, with some compounds showing activity comparable to the standard drug rivastigmine. acgpubs.org The structure-activity relationship (SAR) studies of these derivatives indicated that substitutions on the benzylidene groups significantly influenced their inhibitory potency against AChE. acgpubs.org The anticholinesterase activity of various piperazine derivatives has also been a subject of investigation, with SAR studies helping to elucidate the structural requirements for their interaction with cholinesterases. nih.gov Recently, some indole derivatives have been reported to have anti-cholinesterase activity comparable to standard drugs, suggesting they could be explored as alternatives in Alzheimer's disease therapeutics. mdpi.com
Tubulin Polymerization Inhibition
Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. mdpi.comnih.gov Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.govbohrium.comtandfonline.com The indole scaffold is a key component of many natural and synthetic tubulin inhibitors. mdpi.comnih.govbohrium.comtandfonline.comnih.goveurekaselect.com
Derivatives of this compound are being investigated for their potential to inhibit tubulin polymerization. The indole nucleus often serves as a versatile scaffold in the design of these inhibitors. nih.govbohrium.com SAR studies have shown that substitutions at various positions of the indole ring can significantly impact the anti-tubulin activity. mdpi.comtandfonline.com For example, a new class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 5-, 6-, or 7-position of the indole nucleus has been designed, with some compounds showing potent inhibition of tubulin polymerization and growth of MCF-7 cancer cells. mdpi.comnih.gov
The piperazine moiety has also been identified as a potent pharmacophore that can obstruct mitosis and inhibit tubulin. researchgate.net In one study, a series of novel arylamide derivatives containing a piperazine moiety were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting low nanomolar IC50 values against various human cancer cell lines. researchgate.net The combination of the indole and piperazine moieties in a single molecule, therefore, represents a promising strategy for the development of new tubulin polymerization inhibitors. The structural insights from these studies can aid in the design of new indole derivatives targeting the colchicine (B1669291) binding site on tubulin. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors (HDACis) have emerged as an important class of anticancer agents. The development of selective HDACis is an area of intense research. jst.go.jpresearchgate.netnih.govnih.gov
Recent studies have highlighted the potential of indole-piperazine hybrid structures as potent and selective HDAC inhibitors. jst.go.jpnih.gov A series of aroylpiperazine hybrid derivatives were designed and synthesized, among which indole-piperazine hybrids showed submicromolar activity against HDAC1. jst.go.jpnih.gov Specifically, compound 6a (an indole-piperazine hybrid) demonstrated the best inhibitory activity against HDAC1 with an IC50 value of 205 nM, which is slightly better than the approved drug chidamide (B1683975) (IC50 = 311 nM). jst.go.jp Another indole derivative, 6b , also showed comparable activity with an IC50 of 280 nM. jst.go.jp
Moreover, compound 6a exhibited a preferable affinity for class I HDACs, particularly HDAC1-3. jst.go.jpnih.gov In vitro studies revealed that this compound had better antiproliferative activities against K562 and HCT116 cell lines compared to chidamide. jst.go.jpnih.gov Molecular docking studies suggested that the indole group of 6a has a critical interaction with the cap region of the HDAC1 protein. jst.go.jp Another study focused on novel indole-piperazine derivatives with a hydroxamic acid moiety as selective HDAC6 inhibitors. nih.gov In these enzymatic assays, all compounds exhibited nanomolar IC50 values, with N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) being the most potent HDAC6 inhibitor with an IC50 of 13.6 nM. nih.gov
These findings underscore the potential of the this compound scaffold as a basis for designing novel and selective HDAC inhibitors for cancer therapy.
HIV-1 Reverse Transcriptase Inhibition
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral replication cycle and a major target for antiretroviral therapy. nih.govnih.govelectronicsandbooks.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, leading to its inhibition. nih.govelectronicsandbooks.com The indole scaffold has been a foundation for the development of potent NNRTIs. nih.govelectronicsandbooks.com
Derivatives of this compound are being explored for their potential as HIV-1 RT inhibitors. The indole nucleus can facilitate crucial interactions within the NNRTI binding pocket of the enzyme. nih.gov For instance, novel cyclopropyl (B3062369) indole derivatives have been designed as HIV-1 NNRTIs, with some compounds showing inhibitory activity comparable to nevirapine (B1678648) in phenotypic assays. nih.gov These compounds are designed to have a double hydrogen bonding interaction with Lys101 and to efficiently occupy the hydrophobic pockets near Tyr181/188 and Val179. nih.gov
The piperazine moiety has also been incorporated into various antiviral agents. For example, a novel series of piperidine-substituted triazine derivatives have shown promising anti-HIV activities. medchemexpress.com Furthermore, some indole derivatives have been investigated as dual inhibitors of HIV-1 RT and integrase. nih.govmdpi.com In one study, compounds with a diketoacid functionality at the 5-position of the indole system showed good activity against both enzymes. mdpi.com The combination of the indole and piperazine moieties in the this compound scaffold could lead to the development of novel and potent HIV-1 RT inhibitors.
Mycobacterial Enzyme Targeting (e.g., InhA, Pantothenate Synthetase)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents that act on novel targets. mdpi.comnih.govresearchgate.net Mycobacterial enzymes such as the enoyl-acyl carrier protein reductase (InhA) and pantothenate synthetase are essential for the survival of the bacterium and are attractive targets for drug development. mdpi.comnih.govresearchgate.netorientjchem.org
The indole scaffold has been explored for the development of inhibitors against these mycobacterial enzymes. For InhA, a key enzyme in the fatty acid biosynthesis pathway, direct inhibitors are being sought to overcome resistance issues associated with the pro-drug isoniazid. mdpi.comorientjchem.org While direct studies on this compound are limited, various indole derivatives have been investigated as potential InhA inhibitors. mdpi.com The design of these inhibitors often focuses on creating molecules that can interact with the hydrophobic pocket of InhA and form hydrogen bonds with key residues like tyrosine 158. mdpi.com
Pantothenate synthetase, which catalyzes the final step in the biosynthesis of pantothenate (vitamin B5), is another promising target as this pathway is absent in mammals. nih.govresearchgate.netnih.gov Several approaches, including fragment-based screening and rational design, have been used to identify inhibitors of this enzyme. nih.govresearchgate.net Notably, indole-2-carboxylic acid analogues and other indole carboxamide derivatives have been reported as potent inhibitors of M. tuberculosis pantothenate synthetase. nih.gov The this compound framework, combining the privileged indole and piperazine structures, represents a potential starting point for the design of novel inhibitors targeting these essential mycobacterial enzymes.
In Vitro Cytotoxicity and Anti-proliferative Effects
The evaluation of in vitro cytotoxicity against various human cancer cell lines is a crucial step in the pre-clinical assessment of potential anticancer agents. Derivatives of this compound have been the subject of such investigations, with promising results against several cancer cell lines.
Evaluation against Human Cancer Cell Lines (e.g., HUH7, MCF7, HCT116)
A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and evaluated for their cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. tubitak.gov.tr Many of these compounds demonstrated significant cytotoxicity, with IC50 concentrations lower than the standard drug 5-fluorouracil, particularly against the liver and colon cancer cell lines. tubitak.gov.tr The compound with a 3,4-dichlorophenyl substituent on the piperazine ring was found to be the most active in suppressing the growth of all the tested cancer cells. tubitak.gov.tr
In another study, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles were tested for their antiproliferative efficacy. nih.gov The Huh-7 hepatocellular carcinoma cells were particularly sensitive to some of these compounds, with IC50 values in the low nanomolar range. nih.gov The cytotoxicity of phenylsulfonylpiperazine derivatives has also been evaluated in luminal breast cancer cells, with some compounds showing notable cytotoxicity against the MCF7 cell line. mdpi.com Furthermore, piperazine-tethered derivatives of alepterolic acid were found to be more effective against HepG2 (hepatoma) and MDA-MB-231 (triple-negative breast cancer) cells, and less toxic to A549 (lung cancer) and MCF7 cells. nih.gov
Newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown selective and potent anticancer activity against the HCT-116 colon cancer cell line. nih.govnih.gov These compounds were found to cause cell cycle arrest at the S and G2/M phases. nih.govnih.gov Similarly, pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against a broad panel of cancer cell lines, including those of the colon, breast, and central nervous system. mdpi.com
The following tables summarize the cytotoxic activities of some representative indole-piperazine and related derivatives against the specified human cancer cell lines.
Table 1: Cytotoxic Activity of Indole-Piperazine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3,4-dichlorophenyl substituted 3-[(piperazin-1-yl)methyl]-1H-indole | HUH7 | < 5-FU | tubitak.gov.tr |
| 3,4-dichlorophenyl substituted 3-[(piperazin-1-yl)methyl]-1H-indole | MCF7 | < 5-FU | tubitak.gov.tr |
| 3,4-dichlorophenyl substituted 3-[(piperazin-1-yl)methyl]-1H-indole | HCT116 | < 5-FU | tubitak.gov.tr |
| Indole-based tyrphostin derivative 2a | Huh-7 | Low nM | nih.gov |
| Indole-based tyrphostin derivative 3a | Huh-7 | Low nM | nih.gov |
| Phenylsulfonylpiperazine derivative 3 | MCF7 | 4.48 | mdpi.com |
| Piperazine-tethered alepterolic acid derivative 3n | MCF7 | >10 | nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivative 4g | HCT-116 | 7.1 | nih.govnih.gov |
| 2-(thiophen-2-yl)-1H-indole derivative 4a | HCT-116 | 10.5 | nih.govnih.gov |
IC50 values are presented as reported in the respective studies. "< 5-FU" indicates a lower IC50 than the standard drug 5-fluorouracil.
Investigation of Apoptosis Induction and Cell Cycle Modulation
Derivatives of piperazine and indole have been the subject of research for their potential to induce programmed cell death, or apoptosis, and to modulate the cell cycle in cancerous cells. While specific studies on this compound are limited in this context, related compounds have demonstrated significant activity. For instance, a novel piperazine derivative, C505, has been shown to potently induce caspase-dependent apoptosis in cancer cells. This compound was found to inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM. The induction of apoptosis was confirmed through Annexin V/7-AAD staining and the activation of caspases, including caspase-3 and caspase-8.
Furthermore, certain β-elemene piperazine derivatives have been synthesized and evaluated for their ability to induce apoptosis in human leukemia cell lines. Compounds designated as DX1, DX2, and DX5, which possess a secondary amino moiety, were particularly effective at inducing apoptosis. At a concentration of 12 µM, these compounds induced apoptosis in over 80% of HL-60 cells after a 10-hour treatment. The mechanism of action for these derivatives involves the downregulation of c-FLIP and the generation of reactive oxygen species (ROS).
In the context of cell cycle modulation, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. This arrest is associated with an increase in the expression of tumor suppressor microRNAs and a decrease in oncogenic microRNAs. Similarly, a study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed that the lead compound, 10ec, induced apoptosis in BT-474 breast cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases.
These findings suggest that the this compound scaffold is a promising starting point for the development of novel agents that can influence apoptosis and cell cycle progression.
Antimicrobial Activity Assessments
The antimicrobial potential of compounds incorporating the this compound backbone and its derivatives has been explored against a variety of pathogenic microorganisms.
Derivatives of piperazine and indole have demonstrated a broad spectrum of antibacterial activity. A novel pleuromutilin (B8085454) derivative containing a piperazine moiety, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 and S. aureus ATCC 29213.
A newly synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has also exhibited antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. The minimum bactericidal concentrations (MBCs) for PNT were 1.25 μg/mL against S. epidermidis, 5.0 μg/mL against S. aureus, and 10 μg/mL against MRSA. One of the proposed mechanisms for its antibacterial action is the inhibition of DNA gyrase.
Furthermore, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have been synthesized and tested for their antibacterial properties. Among these, certain compounds were more potent than ampicillin (B1664943) against MRSA. Specifically, compound 3d was more active than ampicillin against Pseudomonas aeruginosa, and compound 3g was more effective against Escherichia coli.
The following table summarizes the antibacterial activity of selected piperazine derivatives.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| NPDM | MRSA ATCC 43300 | Not specified | |
| NPDM | S. aureus ATCC 29213 | Not specified | |
| PNT | S. epidermidis | 1.25 (MBC) | |
| PNT | S. aureus | 5.0 (MBC) | |
| PNT | MRSA | 10 (MBC) |
The antifungal properties of 2-phenyl-1H-indoles and related benzimidazoles have been evaluated, showing that indole derivatives generally exhibit better activity. In a study of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k demonstrated the most significant antifungal activity. The most susceptible fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant.
The piperazine nucleus is a key component in molecules with potential antiviral activity. Research has shown that piperazine can bind to the hydrophobic pocket of the capsid protein of the Aura virus, a model for alphaviruses. This binding suggests a potential mechanism for antiviral action. Molecular docking studies have indicated that piperazine binds with greater affinity to the capsid protein of the Chikungunya virus. Subsequent antiviral assays confirmed piperazine's activity against the Chikungunya virus through plaque reduction and immunofluorescence methods.
Isatin, an indole analog, has also been recognized as a broad-spectrum antiviral agent. This suggests that the indole moiety within the this compound structure could contribute to antiviral effects.
The search for new drugs to combat tuberculosis has led to the investigation of piperazine derivatives. A study focused on the synthesis and antitubercular activity of chiral 1,2,4-trisubstituted piperazines against Mycobacterium tuberculosis strain H37Rv. This research highlights the potential of the piperazine scaffold in the development of new antitubercular agents. While specific data for this compound is not available, the broader class of piperazines shows promise in this therapeutic area.
Antioxidant Activity Evaluation
Indole derivatives are recognized for their antioxidant properties. The antioxidant potential of 2-phenyl-1H-indoles has been demonstrated through phosphomolybdenum reduction and 2,2-diphenyl-1-picrylhydrazide (DPPH) free radical scavenging assays. It was observed that compounds with electron-donating substituents were more effective antioxidants.
A specific derivative, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), was synthesized and identified as a potent antioxidant. This finding is particularly relevant as it closely relates to the core structure of interest.
Another study on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety also assessed their antioxidant capacity using DPPH, ABTS radical scavenging, and FRAP assays. The presence of a hydroxyl group in the structure was found to be crucial for the antioxidant properties.
The table below presents the antioxidant activity of a selected indole derivative.
| Compound | Assay | IC50 (μg/mL) | Reference |
| 5a | DPPH | 1.01 ± 0.22 | |
| 5k | DPPH | 1.21 ± 0.07 | |
| 5a | Reducing Power Assay (EC50) | 23 ± 1.00 | |
| 5h | Reducing Power Assay (EC50) | 26 ± 2.42 |
Other Investigated Biological Activities (e.g., Anxiolytic Properties in Preclinical Models)
The exploration of derivatives of this compound has uncovered noteworthy anxiolytic-like activities. These findings stem from a variety of preclinical behavioral assays designed to model anxiety states in animals, primarily rodents. The most commonly employed models in these studies are the elevated plus maze (EPM) and the light-dark box test, which are validated tools for assessing the efficacy of potential anxiolytic agents. nih.govresearchgate.net
The EPM test leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety-like behavior. nih.gov Similarly, the light-dark box test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. jcdr.net An increase in the time spent in the light compartment and the number of transitions between the two compartments are indicative of an anxiolytic effect. jcdr.net
One notable derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been the subject of detailed investigation. In both the EPM and light-dark box tests, LQFM032 demonstrated significant anxiolytic-like activity. The compound led to an increase in the number of entries and the amount of time spent in the open arms of the EPM, as well as more transitions and time spent in the illuminated area of the light-dark box. nih.govresearchgate.net Further investigation into its mechanism of action suggests that these anxiolytic effects are mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov
Another area of research has focused on arylpiperazine derivatives. For instance, compounds N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (a derivative of an arylpiperazine) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide have been shown to produce anxiolytic effects in the EPM test. nih.gov The mechanism underlying the anxiolytic action of these compounds appears to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov
Furthermore, a series of indole-2-carbonyl piperazine urea (B33335) derivatives were synthesized and evaluated as fatty acid amide hydrolase (FAAH) inhibitors. Among them, compound 4i not only showed potent FAAH inhibition but also exhibited favorable antidepressant-like effects and potent analgesic activity in rodent models, suggesting a broader potential for this class of compounds in treating neuropsychiatric disorders that often have comorbid anxiety. nih.gov
The collective findings from these preclinical studies on various derivatives of the this compound scaffold underscore the potential of this chemical class in the development of novel anxiolytic agents.
Interactive Data Table: Anxiolytic-like Activity of this compound Derivatives
| Compound | Animal Model | Key Findings | Reference |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Elevated Plus Maze (EPM) | Increased entries and time spent in open arms. | nih.gov |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Light-Dark Box Test | Increased transitions and time spent in the light area. | nih.gov |
| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide | Elevated Plus Maze (EPM) | Demonstrated anxiolytic effects. | nih.gov |
| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | Elevated Plus Maze (EPM) | Confirmed anxiolytic effects. | nih.gov |
| Indole-2-carbonyl piperazine urea derivative (Compound 4i) | Rodent models of depression and pain | Exhibited antidepressant-like and analgesic effects. | nih.gov |
Structure Activity Relationship Sar Studies and Ligand Design Principles
Influence of Indole (B1671886) Ring Substituents on Receptor Affinity and Biological Response
The indole nucleus is a cornerstone of the 2-[(piperazin-1-yl)methyl]-1H-indole scaffold, and its substitution pattern profoundly impacts biological activity. The position, number, and electronic properties of substituents on the indole ring can dictate both the affinity and selectivity for various receptors.
Research indicates that the position of substitution on the indole ring is a critical determinant of activity. For instance, in the context of opioid receptors, 2-substituted indoles generally exhibit higher binding affinity and potency compared to their 3-substituted counterparts. nih.gov Specifically, moving the piperidinyl methyl group from the 3-position to the 2-position of the indole can enhance binding affinity at both nociceptin (B549756) (NOP) and mu-opioid (MOP) receptors. nih.gov
Substitutions on the benzene (B151609) portion of the indole ring also play a significant role. For anti-tumor applications, introducing a substituent at the C-5 position has been shown to enhance activity, whereas substitution at the C-7 position can lead to a significant reduction in anti-proliferative effects. researchgate.net In the development of antagonists for the CysLT1 receptor, derivatives with a methoxy (B1213986) group at the C-7 position of the indole ring were found to be the most favorable, while substitution at the C-4 position was least favorable. nih.gov Similarly, for antagonists of the human A2A adenosine (B11128) receptor (hA2AAR), a methoxy group at the C-7 position enhances binding affinity. nih.gov
The nature of the substituent is as important as its position. Halogenation of the indole ring has yielded mixed results. Fluorine-substituted derivatives have been reported to be more potent than chlorine-substituted ones in certain series. nih.gov However, in other contexts, such as GPR84 antagonists, introducing an electronegative fluorine atom at the 5-position resulted in a decrease in activity. nih.gov Furthermore, methylation of the indole nitrogen (N1 position) has been shown to abolish activity in some GPR84 antagonists, suggesting that the N-H group acts as a crucial hydrogen bond donor for receptor binding. nih.govnih.gov
Table 1: Influence of Indole Ring Substituents on Biological Activity
| Position of Substitution | Substituent | Effect on Activity | Target/Assay | Citation |
|---|---|---|---|---|
| C2 vs. C3 | Piperidinyl methyl | 2-substitution provides higher NOP binding affinity and full agonism vs. 3-substitution (partial agonism). | Opioid Receptors | nih.gov |
| C5 | General Substituent | Enhances anti-tumor activity. | Anti-proliferative Assay | researchgate.net |
| C7 | General Substituent | Reduces anti-proliferative activity. | Anti-proliferative Assay | researchgate.net |
| C7 | Methoxy (-OCH₃) | Most favorable for inhibitory activity. | CysLT₁ Antagonism | nih.gov |
| C7 | Methoxy (-OCH₃) | Enhances binding affinity. | hA₂A Adenosine Receptor | nih.gov |
| C4 | General Substituent | Least favorable for inhibitory activity. | CysLT₁ Antagonism | nih.gov |
| C5 | Fluorine (-F) | Decreases activity. | GPR84 Antagonism | nih.gov |
| N1 | Methyl (-CH₃) | Inactivates the compound. | GPR84 Antagonism | nih.gov |
Modulation of Activity via Piperazine (B1678402) Ring Substitutions and Aromatic Substituents
The piperazine ring serves as a versatile linker and a key interaction moiety. Its substitution, typically at the N-4 position with an aromatic group, is a common strategy to modulate the pharmacological profile of the parent compound. The nature of this aromatic substituent and its own substitution pattern are critical for tuning receptor affinity and selectivity.
For dopamine (B1211576) D2 and D3 receptors, N-substitution on the piperazine ring can accommodate a variety of heterocyclic systems, including substituted indoles, without losing high affinity. nih.gov The introduction of an aryl group, such as a phenyl, 2-methoxyphenyl, or 2,3-dichlorophenyl, at the N-4 position of the piperazine has been a successful strategy in creating ligands for these receptors. nih.gov Interestingly, in some series, the basicity of the piperazine nitrogen attached to the aryl group does not seem critical for binding, suggesting limited involvement in hydrogen bonding with the receptor. nih.gov
In the context of α₁-adrenoceptor antagonists, derivatives featuring a 2-alkoxyphenylpiperazine fragment demonstrate high affinity. nih.gov The substitution pattern on this terminal aryl ring is also crucial. For example, compounds with 3,4-dimethoxy substituents on the benzylidene moiety attached to the core structure showed the highest affinity, followed by 2,4-dimethoxy, and then 4-chloro substitution. nih.gov This highlights a preference for electron-rich aromatic systems in some receptor interactions. A similar trend was observed in anti-trypanosomal agents, where electron-rich dimethoxy analogs were active, while electron-deficient cyano analogs were inactive.
Conversely, for other targets, specific substitutions can be detrimental. For sigma-1 (S1R) receptor ligands, a 4-fluorophenyl substituent on a benzylpiperidine core resulted in the poorest binding affinity within its series. nih.gov The presence of the fluorine atom was hypothesized to alter the compound's orientation in the binding pocket, preventing crucial ionic interactions. nih.gov
Table 2: Effect of Piperazine and Aromatic Substituents on Receptor Affinity
| Piperazine Substituent (at N-4) | Receptor Target | Effect on Affinity/Activity | Citation |
|---|---|---|---|
| 2-Alkoxyphenyl | α₁-Adrenoceptors | High affinity observed. | nih.gov |
| 2-Methoxyphenyl | 5-HT₁ₐ/5-HT₇ Receptors | Generally higher affinities than tetrahydroisoquinoline analogs. | nih.gov |
| Phenyl / 2-Methoxyphenyl / 2,3-Dichlorophenyl | D₂/D₃ Receptors | Good affinity maintained across substituents. | nih.gov |
| 4-Fluorophenyl (on benzylpiperidine) | Sigma-1 Receptor (S1R) | Significant reduction in binding affinity. | nih.gov |
| 4-Hydroxyphenyl (on benzylpiperidine) | Sigma-1/Sigma-2 Receptors | Generally detrimental to affinity for both receptors. | nih.gov |
| Indole-2-carboxamide | D₃ Receptor | 7-fold more potent than the corresponding indole-3-carboxamide. | nih.gov |
Significance of Stereochemistry in Ligand-Target Interactions
Chirality is a fundamental aspect of molecular recognition, and the stereochemistry of indole-piperazine ligands can have a dramatic impact on their interaction with biological targets. Enantiomers of a chiral compound often exhibit different binding affinities, efficacies, and selectivity profiles due to the three-dimensional nature of receptor binding pockets. nih.gov
A clear example of this is seen in dopamine receptor ligands. The individual enantiomers of a potent racemic compound targeting D2 and D3 receptors showed significant differences in activity. The (-)-enantiomer displayed higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer and was also more selective for the D3 receptor. nih.gov
Studies on chiral piperazine derivatives have further underscored the importance of stereochemistry. In a series of nonracemic (piperazin-2-yl)methanol derivatives designed as sigma receptor ligands, the stereochemistry at the C-2 position of the piperazine ring was crucial for affinity. researchgate.net Similarly, for ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the stereochemistry of methyl substituents on the piperazine ring dictates selectivity. The (2R)-methyl isomer was found to occupy an equatorial position, while the piperazine ring of the (2S) isomer flipped its conformation to also place the methyl group in a more stable equatorial position. nih.gov This conformational difference, dictated by the chiral center, directly affects how the ligand fits into the receptor's binding site and its resulting pharmacological profile. nih.gov
The presence of a chiral center, whether on the piperazine ring or a substituent, can lock the molecule into a specific conformation that is more favorable for binding to one receptor subtype over another, thereby enhancing selectivity.
Role of the Methylene (B1212753) Linker Length and Flexibility in Potency and Selectivity
The methylene group in this compound acts as a linker, connecting the indole pharmacophore to the piperazine moiety. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two key structural elements within the receptor's binding site.
While the parent compound features a single methylene linker, studies on related long-chain arylpiperazines (LCAPs) have explored the impact of modifying this spacer. In one study targeting 5-HT₁ₐ and 5-HT₇ receptors, flexible penta- and hexamethylene chains were compared to more rigid, partly constrained m- and p-xylyl moieties. nih.gov The results showed that for certain amine pharmacophores, flexible linkers were strongly favored for high-affinity binding at the 5-HT₇ receptor. nih.gov
The nature of the linker is also important. In a series of dopamine D3 receptor ligands, it was found that the heterocyclic indole ring did not need to be connected directly to the piperazine. nih.gov Linkers such as an amide or a methylene unit were well-tolerated, with an amide-linked compound being among the most potent and selective. nih.gov However, replacing an amide linker with a methylene linker in one instance cut the affinity for D2 and D3 receptors in half, indicating that the specific electronic and hydrogen-bonding properties of the linker can be crucial. nih.gov In other cases, introducing a piperazine moiety can serve to increase the aqueous solubility of a compound, a critical property for drug development. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Indole-Piperazine Conjugates
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel chemical entities with improved properties while retaining desired biological activity. nih.govnih.gov These techniques involve replacing a core scaffold or a functional group with another that is structurally distinct but has similar steric and electronic properties. researchgate.net
In the context of indole-piperazine conjugates, both the indole and piperazine moieties are ripe for such modifications. A prominent example is the replacement of the indole scaffold with other bicyclic heterocycles. For instance, scaffold hopping from an indole to an indazole core has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from leads that were previously selective for MCL-1. rsc.org In another study, indazole and benzo[b]thiophene were explored as bioisosteric replacements for an indole ring in dopamine receptor ligands, with both derivatives exhibiting high affinity for D2 and D3 receptors. nih.gov
The piperazine ring can also be replaced. The substitution of a piperazine heterocycle with a piperidine (B6355638) moiety is a common bioisosteric switch explored in many drug discovery programs.
These strategies are valuable for several reasons. They can lead to compounds with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property. By exploring alternative scaffolds that preserve the key binding interactions of the original pharmacophore, medicinal chemists can navigate away from problematic structural motifs and discover new classes of potent and selective ligands. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov
For indole-based derivatives, QSAR studies have been successfully applied to predict a range of biological activities, including anticancer and antioxidant effects. mdpi.comeurjchem.com The process typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., partial charges), and topological (e.g., connectivity indices) features. nih.govnih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com A robust QSAR model must be rigorously validated to ensure its predictive power. researchgate.net
The resulting QSAR model provides valuable insights into the SAR of the series. It can identify which molecular properties are most influential for activity. For example, a model might reveal that higher activity is associated with specific electronic distributions or the presence of hydrogen bond donors in a particular region of the molecule. These insights allow researchers to design new derivatives with optimized properties and predict their potency before undertaking their chemical synthesis, making the drug discovery process more efficient and cost-effective. eurjchem.com
Compound Names Table
| Abbreviation/Number | Full Chemical Name |
| 10e | 2-substituted indole amide derivative |
| (-)-10e | (-)-enantiomer of 2-substituted indole amide derivative |
| (+)-10e | (+)-enantiomer of 2-substituted indole amide derivative |
| 10f | 3-substituted indole amide derivative |
| o-OMe-PhP | 1-(2-methoxyphenyl)piperazine |
| THIQ | 1,2,3,4-tetrahydroisoquinoline |
| (2R)PA-diMPP | (2R)-dimethyl analog of a piperazine derivative |
| (2S)PA-diMPP | (2S)-dimethyl analog of a piperazine derivative |
| 7-OH-DPAT | 7-Hydroxy-2-dipropylaminotetralin |
| 5-OH-DPAT | 5-Hydroxy-2-dipropylaminotetralin |
| 10g | Indazole derivative |
| 10i | Benzo[b]thiophene derivative |
| (-)-15 | Enantiomer of a lead molecule |
| Ascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one |
Mechanistic Insights at the Molecular and Cellular Level
Elucidation of Molecular Binding Sites and Specific Interactions with Biological Targets
The indole (B1671886) and piperazine (B1678402) moieties are key pharmacophores that enable 2-[(piperazin-1-yl)methyl]-1H-indole and its derivatives to interact with a variety of biological targets. The indole ring system can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the amino acid residues of a protein's binding pocket. The basic nitrogen atoms of the piperazine ring are often crucial for forming salt bridges or hydrogen bonds, which can anchor the ligand to its receptor.
While specific binding site analysis for this compound is not extensively detailed in the available literature, studies on its structural analogs provide significant insights into its potential molecular interactions. For instance, derivatives of this compound have been identified as potent ligands for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.
A notable derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502), has been developed as a high-affinity antagonist of the 5-HT6 receptor, with a binding affinity (Ki) of 2.04 nM. This interaction is thought to involve the piperazine moiety engaging with key residues within the transmembrane domains of the receptor. The design of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives was predicated on having two ionizable basic centers in the piperazine ring to enhance binding affinity to the 5-HT6 receptor. derpharmachemica.com
Another area of investigation involves the dopamine D4 receptor. The core structure of this compound is found in compounds that exhibit selectivity for this receptor subtype. The interaction with the D4 receptor, a G protein-coupled receptor (GPCR), is typically characterized by the engagement of the ligand with specific residues in the transmembrane helices, leading to the modulation of receptor activity.
Furthermore, indole-piperazine derivatives have been explored as inhibitors of other protein targets. For example, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide was identified as a potent and selective histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 13.6 nM. nih.gov The hydroxamic acid moiety in this derivative is crucial for chelating the zinc ion in the active site of HDAC6, while the indole-piperazine scaffold occupies the catalytic tunnel.
The following table summarizes the binding affinities of some illustrative derivatives at their respective targets.
| Compound/Derivative | Target | Binding Affinity (Ki/IC50) |
| 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502) | 5-HT6 Receptor | Ki = 2.04 nM |
| 2-(4-Methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole series | 5-HT6 Receptor | Potent ligands |
| N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) | HDAC6 | IC50 = 13.6 nM nih.gov |
Investigation of Cellular Uptake and Subcellular Distribution in Research Models
The precise mechanisms of cellular entry, whether through passive diffusion, active transport, or endocytic pathways, remain to be elucidated for this specific compound. Similarly, its distribution within subcellular compartments, such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum, would be dependent on its specific intracellular binding partners and local physicochemical environment. Further research employing techniques like fluorescence microscopy with tagged derivatives or subcellular fractionation followed by mass spectrometry would be necessary to delineate these aspects of its cellular pharmacology.
Analysis of Downstream Signaling Pathways and Cellular Responses
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream signaling events, leading to specific cellular responses. The nature of these responses is intrinsically linked to the function of the target protein.
Serotonin 5-HT6 Receptor Antagonism: As antagonists of the 5-HT6 receptor, derivatives of this compound can modulate cholinergic and glutamatergic neurotransmission. The 5-HT6 receptor is a Gs-coupled GPCR that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, its antagonists can disinhibit the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. derpharmachemica.com This mechanism is the basis for their investigation in cognitive disorders.
Dopamine D4 Receptor Modulation: The dopamine D4 receptor is a Gi/o-coupled GPCR. wikipedia.org Activation of this receptor inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. Ligands that act as antagonists at this receptor would block the effects of dopamine, leading to an increase in cAMP and modulation of downstream effectors such as protein kinase A (PKA). This can influence the expression of various genes and the activity of ion channels, ultimately affecting neuronal excitability and communication.
PI3K/AKT/mTOR Pathway Inhibition: Some thieno[3,2-d]pyrimidine (B1254671) derivatives containing a piperazin-1-ylmethyl group, structurally related to the compound of interest, have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway. For instance, GDC-0941 , which incorporates this motif, inhibits the p110α isoform of PI3K. nih.gov This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase AKT and its downstream effector, the mammalian target of rapamycin (B549165) (mTOR). The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its inhibition is a key strategy in cancer therapy. A related pyrrolo[2,1-f] derpharmachemica.comwikipedia.orgbldpharm.comtriazine derivative, CYH33 , also inhibits this pathway. nih.gov
HDAC6 Inhibition and Neuronal Function: The inhibition of HDAC6 by indole-piperazine derivatives leads to the hyperacetylation of its substrates, most notably α-tubulin. Acetylated α-tubulin is associated with more stable and dynamic microtubules, which are essential components of the cytoskeleton. In neuronal cells, enhanced microtubule stability can promote neurite outgrowth and improve intracellular transport. nih.gov The derivative N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) was shown to increase the acetylation of α-tubulin in a dose-dependent manner and demonstrated neuroprotective activity in PC12 cells against oxidative stress. nih.gov
The following table summarizes the downstream signaling effects of representative derivatives.
| Derivative Class | Target | Downstream Signaling Pathway | Cellular Response |
| 2-(4-Methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole | 5-HT6 Receptor | Inhibition of cAMP production | Increased acetylcholine and glutamate release derpharmachemica.com |
| Thieno[3,2-d]pyrimidine and Pyrrolo[2,1-f] derpharmachemica.comwikipedia.orgbldpharm.comtriazine derivatives | PI3Kα | Inhibition of PI3K/AKT/mTOR pathway nih.govnih.gov | Inhibition of cell growth and proliferation |
| Indole-piperazine hydroxamic acids | HDAC6 | Increased α-tubulin acetylation nih.gov | Neurite outgrowth, neuroprotection nih.gov |
Protein-Ligand Interaction Dynamics
The static picture of a ligand bound to its protein target provided by techniques like X-ray crystallography is complemented by an understanding of the dynamic nature of this interaction. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-resolved behavior of biological macromolecules at an atomic level. nih.govnih.gov These simulations can provide insights into how a ligand like this compound approaches and binds to its target, the conformational changes that occur in both the protein and the ligand during this process, and the stability of the resulting complex.
While specific MD simulation studies for this compound are not reported in the available literature, the principles of such investigations are well-established. An MD simulation would typically start with a model of the protein-ligand complex, often generated through molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over time, typically on the nanosecond to microsecond timescale.
Analysis of the simulation trajectory can reveal:
Key Interacting Residues: Identifying which amino acid residues of the protein consistently form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand.
Binding Free Energies: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the binding interaction.
Conformational Flexibility: Assessing the flexibility of different parts of the protein and the ligand, and how this changes upon binding.
Water Dynamics: Understanding the role of water molecules in mediating the protein-ligand interaction or being displaced from the binding site.
Such studies would be invaluable for a detailed mechanistic understanding of how this compound and its derivatives achieve their biological effects and for the rational design of new analogs with improved potency and selectivity.
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of the 2-[(piperazin-1-yl)methyl]-1H-indole scaffold, docking studies have been instrumental in elucidating binding modes with various biological targets.
In one study, derivatives were synthesized and evaluated as anticancer agents, with molecular docking and dynamics simulations suggesting these compounds could fit within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org The docking process involved preparing the ligand structures using software like HyperChem and optimizing their geometry and energy using ORCA at the DFT, B3LYP/cc-pvdz level of theory. rsc.org The docking calculations themselves were performed with software such as LeDock, where a grid box is centered on key residues in the protein's active site to find the best conformation based on binding energy and interactions. rsc.org
Similarly, docking studies on other indole-piperazine derivatives have been used to probe ligand-binding interactions for potential anticancer and antimicrobial activities. connectjournals.comresearchgate.net For instance, the Glide docking tool has been employed to analyze binding modes, with results revealing that the binding mode of an active novel derivative was consistent with that of the known anticancer agent camptothecin. connectjournals.com In another example, docking of 1-piperazine indole (B1671886) hybrids against the Trypanosoma brucei phosphofructokinase (PFK) was performed using Schrodinger Maestro software to identify potential treatments for Trypanosomiasis. nih.gov These studies often involve preparing the protein target by removing water molecules and cognate ligands and generating a receptor grid around the binding site for the docking calculations. rsc.orgnih.gov
Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic stability of the ligand-protein complex over time. Simulations have been used to confirm that hybrid compounds can be stably wrapped in the catalytic cavity of target receptors like the c-Kit tyrosine kinase. rsc.org
Table 1: Examples of Molecular Docking Studies on Indole-Piperazine Scaffolds
| Target Protein | Software Used | Key Findings | Reference |
|---|---|---|---|
| c-Kit Tyrosine Kinase | LeDock, ORCA | Hybrids can wrap in the catalytic cavity with high scores. | rsc.org |
| T. brucei PFK | Schrodinger Maestro | Indole-piperazine hybrids show high docking scores, suggesting potential as kinase inhibitors. | nih.gov |
| DNA-Topo II Complex | - | Phenylpiperazine derivatives bind to the minor groove of DNA. | mdpi.com |
| SARS-CoV-2 PLpro | - | Indole derivatives show significant potential binding affinity, forming hydrogen bonds and hydrophobic interactions. | mdpi.com |
| E. coli receptor (1KZN) | - | A tetrazole derivative with a piperazine (B1678402) moiety showed a promising docking score of -5.53 Kcal/mol. | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule's biological activity. nih.gov This approach is particularly useful when the 3D structure of the target protein is unknown.
For scaffolds related to this compound, pharmacophore models have been developed to guide the design of selective antagonists for targets like the α1A-adrenoceptors. nih.gov In one such study, a significant pharmacophore hypothesis was generated using the GALAHAD module in SYBYL software. nih.gov The resulting model consisted of specific features that were crucial for activity. nih.gov
Table 2: Pharmacophore Features for N-Aryl and N-Heteroaryl Piperazine α1A-Antagonists
| Pharmacophore Feature | Quantity |
| Positive Nitrogen Center | 1 |
| Donor Atom Center | 1 |
| Acceptor Atom Center | 2 |
| Hydrophobic Groups | 2 |
| Source: nih.gov |
This model successfully predicted the activity of compounds in both the training and test sets and was further validated with an external dataset from the ZINC database. nih.gov In another application, a three-point pharmacophore model for TASK-3 channel blockers, consisting of one aromatic ring and two hydrogen bond acceptors, was used to rationally design a new family of inhibitors based on an indole-containing scaffold. mdpi.com Such models are invaluable for establishing structure-activity relationships (SAR) and identifying novel, structurally diverse molecules that fit the required pharmacophoric features. nih.gov
In Silico Screening and Virtual Library Design
In silico virtual screening uses computational methods to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This approach, often guided by pharmacophore models or docking simulations, helps to prioritize compounds for experimental screening. nih.gov
The this compound scaffold and its analogs are frequently subjected to such screening campaigns. For example, a virtual screening of a commercial compound database was performed to identify novel inhibitors of 11β-HSD1 by combining molecular docking with ligand-based pharmacophore modeling. nih.gov Pharmacophore models derived from known active compounds can be used to filter large databases, like the ZINC database, to find new potential hits. nih.gov
A notable application involved the use of in silico virtual screening against a validated drug target in Schistosoma mansoni, the histone methyltransferase SmMLL-1. wellcomeopenresearch.org This led to the identification of small molecules, including those with a 6-(piperazin-1-yl)-1,3,5-triazine core, which showed significant anti-schistosomal activity in subsequent whole-organism assays. wellcomeopenresearch.org This demonstrates the power of virtual screening to successfully identify novel active scaffolds. wellcomeopenresearch.org Furthermore, in silico screening of synthesized benzimidazole-piperazine derivatives for their activity against the Epidermal Growth Factor Receptor (EGFR) has been conducted, combining docking with ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to assess their drug-like properties. researchgate.net
Electronic Structure Calculations (e.g., HOMO/LUMO Analysis, Electrostatic Potential Mapping)
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic properties of molecules like this compound. These calculations provide insights into molecular stability, reactivity, and intermolecular interactions.
Methods such as Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to determine the electronic and chemical characteristics of these compounds. mdpi.comresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MESP) mapping is another valuable tool that reveals the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites that are crucial for molecular recognition and binding. mdpi.comresearchgate.net For example, DFT studies on benzimidazole-piperazine derivatives have been used to reveal their electronic and biological characteristics through FMO and MESP analyses. researchgate.net Geometry and energy optimization of ligand structures, often a prerequisite for accurate docking studies, are also performed using electronic structure calculation methods. rsc.org
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand the energy barriers between them.
For 2-substituted piperazines, conformational studies have shown that an axial conformation is often preferred for 1-acyl and 1-aryl substituted derivatives. nih.gov This preference can be critical for how the molecule binds to its target receptor. nih.gov In some cases, the axial conformation is further stabilized by intramolecular hydrogen bonds. nih.gov Computational methods, including ab initio modeling, can be used to investigate conformational isomerism and provide a comprehensive account of conformer geometries and energies in various solvents. rsc.org Experimental data from X-ray crystallography of related compounds, which may show the piperazine ring adopting a chair conformation, provides crucial validation for these computational models. nih.gov Understanding the preferred conformation is essential, as it can dictate the orientation of key functional groups required for target binding. nih.gov
Target Identification and Deconvolution through Computational Approaches
Computational methods are increasingly used not only to design ligands for known targets but also to identify new biological targets for a given compound (target identification) or to clarify its mechanism of action (target deconvolution).
A prime example of computational target identification involves the validation of the Schistosoma mansoni histone methyltransferase (SmMLL-1) as a druggable target through RNA interference (RNAi), followed by in silico docking to identify potential inhibitors. wellcomeopenresearch.org This integrated approach successfully linked a computational prediction to a biological outcome, identifying a new therapeutic target. wellcomeopenresearch.org
Target deconvolution can be seen in studies where a compound is identified as a potent inhibitor, for example, of PI3Kα. nih.gov Subsequent biological assays, such as Western blot analysis, are then used to confirm that the compound indeed modulates the intended cellular pathway (e.g., the PI3K/AKT/mTOR pathway), thereby deconvoluting its mechanism of action at a molecular level. nih.gov Designing new series of compounds based on existing knowledge of a target, such as creating derivatives to probe the binding affinity for the 5-HT6 receptor, is another common strategy that relies on an initial target hypothesis. derpharmachemica.com
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Synthesized Analogues and Intermediates
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity, mass, and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of "2-[(piperazin-1-yl)methyl]-1H-indole" and its derivatives.
In ¹H NMR, the proton on the indole (B1671886) nitrogen (N-H) is expected to appear as a broad singlet in the downfield region, typically around δ 10–12 ppm. The aromatic protons on the indole ring would resonate in the δ 7–8 ppm range, with their specific shifts and coupling patterns dependent on the substitution. The methylene (B1212753) bridge protons (-CH₂-) connecting the indole and piperazine (B1678402) rings would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring typically show complex signals in the δ 2.5–3.5 ppm range.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon in related structures, such as 2-(piperazin-1-ylcarbonyl)-1H-indole, is typically observed at δ 165–170 ppm. For the target compound, the indole ring carbons would appear in the aromatic region (δ 100–140 ppm), while the methylene bridge carbon and the piperazine carbons would be found in the aliphatic region (δ 40–60 ppm). The structural diversity of indole alkaloids leads to a range of chemical shifts, but the fundamental patterns remain consistent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical values for indole and piperazine moieties.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indole NH | 10.0 - 12.0 | - |
| Indole Aromatic CH | 7.0 - 8.0 | 100 - 140 |
| Indole C2 | - | ~138 |
| Indole C3 | - | ~102 |
| -CH₂- (linker) | 3.5 - 4.0 | 50 - 60 |
| Piperazine CH₂ | 2.5 - 3.5 | 45 - 55 |
| Piperazine NH | 1.5 - 2.5 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode.
The fragmentation of piperazine analogues is well-studied. Common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the rest of the molecule. For "this compound", key fragment ions would be expected from the loss of the piperazine moiety or the cleavage of the piperazine ring itself. The fragmentation of the indole ring is also a characteristic process. For instance, the loss of HCN from the indole fragment is a common pathway. In the analysis of related piperazine derivatives, characteristic fragment ions for the piperazine ring are often observed at m/z 56 and 70.
Table 2: Predicted Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns of indole and piperazine compounds.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 216.15 | [M+H]⁺ | Protonated parent molecule |
| 130.07 | [Indole-CH₂]⁺ | Cleavage of the C-N bond between methylene and piperazine |
| 86.09 | [Piperazine+H]⁺ | Cleavage of the C-N bond between methylene and piperazine |
| 56.05 | [C₃H₆N]⁺ | Fragmentation of the piperazine ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp peak around 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic piperazine and methylene groups would be observed in the 2800-3100 cm⁻¹ region. C-N stretching vibrations from the piperazine and the linker are expected in the 1100-1300 cm⁻¹ range. In related indole derivatives, C=O stretching is a strong indicator, appearing around 1625-1665 cm⁻¹. The study of isonitrile-derivatized indoles has also provided detailed insights into how substituents and their environment affect IR spectra.
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is generated based on typical IR frequencies for the functional groups present.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=C | Aromatic Stretch | 1450 - 1600 |
| C-N | Stretch | 1100 - 1300 |
Chromatographic Methods for Purity Assessment and Compound Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for assessing the purity of non-volatile compounds like "this compound". Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. A gradient elution with a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often containing additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution, is common. Detection is usually performed with a UV detector, set at a wavelength where the indole chromophore has strong absorbance (around 220 nm or 280 nm). The purity is determined by integrating the peak area of the main compound relative to the total peak area. For piperazine itself, which lacks a strong UV chromophore, derivatization or alternative detection methods like ELSD, CAD, or LC/MS are necessary. However, the indole moiety in the target compound allows for straightforward UV detection. The development of HPLC methods for piperazine derivatives has shown that analysis times can be optimized to be very short, often under 10 minutes.
Table 4: Typical HPLC Conditions for Analysis of Indole-Piperazine Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" might have limited volatility due to its polar N-H groups, it or its derivatives could potentially be analyzed by GC-MS. The technique provides both retention time data for separation and mass spectra for identification. A typical GC-MS analysis would use a capillary column like a DB-5MS or HP-5MS. The mass spectrometer provides high sensitivity and specificity, allowing for the identification of the parent compound and any impurities based on their fragmentation patterns. For less volatile compounds, derivatization to increase volatility (e.g., by silylating the N-H groups) may be necessary.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular connectivity, bond lengths, bond angles, and stereochemistry.
For derivatives of "this compound", X-ray crystallography can unambiguously confirm the substitution pattern on the indole ring and the conformation of the piperazine ring, which typically adopts a chair conformation. The crystal structure also reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For example, in the crystal structure of a related benzanthrone-piperazine derivative, the piperazine cycle was found in a chair conformation, and the crystal packing was influenced by π-π stacking interactions. The analysis of pyridazino[4,5-b]indole derivatives has also relied on single-crystal X-ray diffraction to confirm complex chemical architectures.
Table 5: Example Crystallographic Data for a Related Indole Derivative Data is illustrative and based on published structures of similar compounds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (˚) | 95.5 |
| Volume (ų) | 1560 |
| Z | 4 |
| Key Interactions | N-H···N hydrogen bonds, π-π stacking |
Future Research Directions and Translational Potential of 2 Piperazin 1 Yl Methyl 1h Indole Derivatives
Development of Novel Indole-Piperazine Scaffolds with Enhanced Selectivity and Potency
A primary focus of future research is the rational design and synthesis of new indole-piperazine derivatives with improved potency against their intended biological targets and enhanced selectivity over related proteins. The piperazine (B1678402) ring is a key tool for modulating pharmacokinetic and pharmacodynamic properties. rsc.org Strategic modifications to both the indole (B1671886) and piperazine moieties can fine-tune the molecule's interaction with its target, leading to superior efficacy and a better therapeutic window.
Research has demonstrated the success of this approach across various therapeutic areas. For instance, novel indole-piperazine hybrids have been developed as potent and selective inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. nih.gov In one study, the indole-piperazine hybrid 6a showed submicromolar activity against HDAC1 and a preferable affinity for class I HDACs. nih.gov Similarly, other derivatives have been synthesized as selective HDAC6 inhibitors, with compound 9c exhibiting a high potency (IC₅₀ of 13.6 nM) and demonstrating neuroprotective effects. nih.gov
The scaffold's versatility also extends to antibacterial drug development. A series of novel indole-piperazine derivatives showed promising bacteriostatic effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compounds such as 8f , 9a , and 9h exhibited superior in vitro antibacterial profiles for S. aureus and MRSA when compared to the established antibiotic gentamicin (B1671437). nih.gov These findings underscore the potential of the indole-piperazine scaffold as a foundation for developing new antimicrobial agents. nih.gov
Further exploration of structure-activity relationships (SAR) will be crucial. For example, in the development of 5-HT6 receptor antagonists, researchers designed a series of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives to study how modifying the basicity of the piperazine nitrogens affects receptor binding affinity. nih.gov Systematic analysis of such modifications will guide the synthesis of next-generation compounds with optimized properties. rsc.org
Table 1: Examples of Novel Indole-Piperazine Derivatives with Enhanced Potency and Selectivity
| Compound | Target | Key Findings |
| Hybrid 6a | Class I Histone Deacetylases (HDACs) | Showed submicromolar activity against HDAC1 (IC₅₀ = 205 nM) and good selectivity for Class I HDACs. nih.gov |
| Compound 9c | Histone Deacetylase 6 (HDAC6) | A potent and selective HDAC6 inhibitor (IC₅₀ = 13.6 nM) that induced neurite outgrowth in PC12 cells. nih.gov |
| Compound 9a | Antibacterial Target (MRSA) | Exhibited superior in vitro antibacterial activity against MRSA compared to gentamicin and showed no observed resistance after 19 days. nih.gov |
Exploration of Multi-target Directed Ligands for Complex Biological Pathways
Many complex multifactorial diseases, such as neurodegenerative disorders, involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" approach often falls short in treating such conditions. This has led to the emergence of a new paradigm: the design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple targets simultaneously.
The indole-piperazine scaffold is exceptionally well-suited for the development of MTDLs. Its structure allows for the linkage of different pharmacophores, enabling a single molecule to interact with various proteins or pathways implicated in a disease. This strategy aims to achieve a synergistic therapeutic effect that is superior to that of single-target agents or combination therapies.
In the context of neurodegenerative diseases like Alzheimer's, years of research have identified multiple interconnected pathological factors, including protein aggregation, inflammation, and neuronal dysfunction. Indole-based compounds have been investigated as MTDLs for these conditions. For example, derivatives have been designed to concurrently inhibit enzymes like acetylcholinesterase (AChE) and affect other targets relevant to Alzheimer's pathology. The indole scaffold itself is found in compounds that can act as dual-site AChE inhibitors or target other proteins involved in neurodegeneration.
Future research should focus on rationally designing 2-[(piperazin-1-yl)methyl]-1H-indole derivatives that incorporate functionalities to engage multiple targets. This could involve combining an indole-piperazine core known to interact with a specific receptor with another chemical moiety that inhibits a key enzyme in the disease cascade. This MTDL design strategy represents a promising avenue for developing more effective treatments for complex diseases.
Application in Chemical Biology as Molecular Probes for Biological System Elucidation
Beyond their therapeutic potential, highly potent and selective indole-piperazine derivatives can serve as valuable tools in chemical biology. As molecular probes, these compounds can be used to investigate and elucidate complex biological systems. A potent and selective inhibitor or ligand allows researchers to modulate the function of a specific protein target (e.g., an enzyme or receptor) and observe the downstream cellular consequences, thereby clarifying the protein's role in various pathways.
For instance, the highly selective HDAC6 inhibitor 9c can be used as a chemical probe to study the specific functions of this enzyme. nih.gov In one study, compound 9c was shown to increase the acetylation of α-tubulin in a dose-dependent manner, providing a direct way to probe the link between HDAC6 inhibition and microtubule dynamics. nih.gov Such tools are invaluable for dissecting cellular processes and validating new drug targets.
Similarly, the development of indole-piperazine derivatives as selective ligands for specific neurotransmitter receptors, such as sigma receptors or serotonin (B10506) receptors, provides chemical probes for neuroscience research. nih.govnih.gov These selective ligands can be used to map the distribution of receptors in the brain, characterize their pharmacological properties, and understand their role in both normal physiology and disease states. Computational docking studies can further help to decipher the binding modes of these ligands, revealing crucial amino acid interactions that can guide the design of even more selective probes. nih.gov The piperazine scaffold's ability to be easily modified makes it ideal for creating a library of such probes with varying affinities and selectivities. rsc.orgresearchgate.net
Conceptual Framework for Further Pre-clinical Investigation and Lead Optimization
Advancing a promising indole-piperazine derivative from a "hit" compound to a clinical candidate requires a systematic and rigorous preclinical development process. This framework involves an iterative cycle of design, synthesis, and testing to optimize the molecule's properties.
Hit-to-Lead and Lead Optimization: The initial phase focuses on refining the structure of initial hits to improve potency and selectivity. This involves intensive structure-activity relationship (SAR) investigations around the core indole-piperazine scaffold. The goal is to identify a "lead compound" with adequate potency and pharmacokinetic (PK) properties for in vivo testing.
ADMET Profiling: A critical part of lead optimization is the early assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile. This is an effective strategy to mitigate the risk of late-stage failures. In vitro assays are used to evaluate properties such as aqueous solubility, metabolic stability in human liver microsomes (HLMs), and potential interactions with key proteins like the hERG channel.
In Vivo Efficacy and Pharmacokinetics: Once a lead compound with a favorable in vitro profile is identified, its efficacy must be tested in relevant animal models of the target disease. These studies provide crucial data on the compound's potential effectiveness. Concurrently, pharmacokinetic studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted in a living system.
Safety and Toxicology Studies: Before a compound can enter human clinical trials, its safety must be thoroughly evaluated in preclinical toxicology studies. These involve single-dose and repeat-dose studies in rodent and non-rodent species to identify any potential toxic effects and to establish a safe starting dose for human trials.
This structured approach, combining medicinal chemistry, in vitro profiling, and in vivo testing, provides a clear pathway for the translational development of novel this compound derivatives.
Table 2: Key Stages in Preclinical Investigation and Lead Optimization
| Stage | Objective | Key Activities |
| Hit-to-Lead | Refine initial hits to produce more potent and selective compounds. | Intensive Structure-Activity Relationship (SAR) studies, initial PK screening. |
| Lead Optimization | Improve multiple properties of a lead compound to finalize a clinical candidate. | ADMET profiling (solubility, stability, toxicity), Structure-Metabolism Relationship (SMR) studies. |
| In Vivo Studies | Evaluate the efficacy and PK/PD profile in a biological system. | Testing in animal disease models, pharmacokinetic assessments. |
| Preclinical Safety | Assess the safety profile to enable human clinical trials. | Single and repeat-dose toxicology studies in multiple species. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
